molecular formula C11H13BrF2N2 B1415892 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl CAS No. 2020822-88-0

5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No.: B1415892
CAS No.: 2020822-88-0
M. Wt: 291.13 g/mol
InChI Key: TXAZRAQNSYPNHJ-UHFFFAOYSA-N
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Description

5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that belongs to the class of bipyridines This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a tetrahydro-bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a difluoromethyl-substituted bipyridine derivative, followed by further functionalization to introduce the methyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid would yield an aryl-substituted bipyridine derivative .

Scientific Research Applications

5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives with different substituents, such as:

Uniqueness

What sets 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl apart is its specific combination of bromine, fluorine, and methyl groups, which confer unique chemical properties such as increased stability, reactivity, and potential for functionalization. These properties make it a valuable compound for various advanced applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(4,4-difluoropiperidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-8-6-10(15-7-9(8)12)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAZRAQNSYPNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
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5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Reactant of Route 5
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5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Reactant of Route 6
5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

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